molecular formula C16H27N5O2 B7127904 N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide

Cat. No.: B7127904
M. Wt: 321.42 g/mol
InChI Key: JDKNNFOTXKLMFP-UHFFFAOYSA-N
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Description

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a cyclohexyl group, and a triazole ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2/c22-15(4-7-21-14-17-13-19-21)18-12-16(5-2-1-3-6-16)20-8-10-23-11-9-20/h13-14H,1-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKNNFOTXKLMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)CCN2C=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide typically involves multiple steps, starting with the preparation of the morpholine and cyclohexyl intermediates. These intermediates are then coupled with a triazole derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-(1,2,4-triazol-1-yl)butanamide
  • N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-(1,2,4-triazol-1-yl)pentanamide

Uniqueness

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its morpholine ring, cyclohexyl group, and triazole ring provide a versatile framework for various applications, making it a valuable compound in research and industry.

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